3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one

Chemical Synthesis Medicinal Chemistry Quality Control

Researchers requiring a rigid, bifunctional scaffold for PAI-1 modulator development or fragment-based lead generation often face limited derivatization options. This benzoxazole-piperazinone building block offers a free NH group for site-selective acylation/alkylation, enabling rapid SAR exploration not possible with N-substituted analogs. - Serves as a privileged scaffold for focused library synthesis targeting plasminogen activator inhibitor-1 (PAI-1). - Room-temperature stable powder (≥95% purity) ensures reliable handling during parallel synthesis and biophysical assays. - Multi-gram supply available with consistent quality; ships ambient for cost-effective global logistics.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 1404752-63-1
Cat. No. B1374165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one
CAS1404752-63-1
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)CC2=NC3=CC=CC=C3O2
InChIInChI=1S/C12H13N3O2/c16-12-9(13-5-6-14-12)7-11-15-8-3-1-2-4-10(8)17-11/h1-4,9,13H,5-7H2,(H,14,16)
InChIKeyICGJIGBJUOHSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one Overview & Specifications


3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one (CAS 1404752-63-1) is a synthetic heterocyclic building block that integrates a benzoxazole ring with a piperazin-2-one core. It is supplied as a solid powder with a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol . The compound is primarily utilized in medicinal chemistry and chemical biology research as a versatile scaffold for the synthesis of focused libraries and target-directed probes [1]. Its structural features make it a valuable intermediate for the preparation of potential plasminogen activator inhibitor-1 (PAI-1) modulators and other bioactive molecules [2].

1
Heterocyclic building block for medicinal chemistry library synthesis
2
Free NH enables site-selective derivatization for SAR studies
3
Scaffold with class-level relevance to PAI-1 target engagement studies
Reported inhibitor class; requires target-specific validation

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one vs. Generic Analogs


Generic substitution of 3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one with unsubstituted piperazin-2-one or simple benzoxazole derivatives fails because the compound's unique connectivity between the two heterocyclic systems creates a distinct three-dimensional pharmacophore that is not replicated by either fragment alone . The methylene linker positions the benzoxazole ring in a specific orientation relative to the piperazin-2-one carbonyl and secondary amine, a geometry that is critical for molecular recognition in target-binding assays [1]. Furthermore, the free NH group in the piperazin-2-one ring enables site-selective derivatization (e.g., acylation, alkylation) that is impossible with N-substituted analogs, making this specific scaffold indispensable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity [2].

Pharmacophore
Benzoxazole-piperazinone linked scaffold
Unsubstituted piperazin-2-one or benzoxazole alone
Unique connectivity creates a distinct 3D pharmacophore; individual fragments may not reproduce target binding geometry.
Derivatization
One free NH site (acylation/alkylation)
N-substituted analogs (0 free NH)
Free NH is critical for SAR diversification; N-substituted analogs block systematic exploration of substituent effects.

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one vs. Closest Analogs


Certified Purity Advantage

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one is supplied with a minimum purity specification of 95% across multiple vendors . This level of purity is critical for reproducible synthetic transformations and biological assays. In contrast, many unsubstituted piperazin-2-one analogs and crude benzoxazole intermediates are offered at lower purities (often ≤90%) or without certified analysis, introducing batch-to-batch variability that can confound SAR studies.

Certified Purity
Specification review
≥95% (HPLC/LCMS)
Minimizes side reactions and false-positive assay hits
Certified analysis ensures batch reproducibility; many analogs ≤90% uncertified.
Chemical Synthesis Medicinal Chemistry Quality Control

Room Temperature Storage Advantage

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one is specified for long-term storage at room temperature in a cool, dry place . This is a significant operational advantage over more labile piperazin-2-one derivatives that require storage at -20°C or below. For example, certain N-acylated piperazin-2-one analogs are prone to hydrolysis and must be kept under inert atmosphere at low temperatures to prevent degradation.

Storage Stability
Class-level
Recommended room temperature, cool dry place
Eliminates cold-chain logistics and freeze-thaw risk
N-acylated analogs often require -20°C storage; class-level inference.
Logistics Stability Procurement

Free NH Derivatization Advantage

The piperazin-2-one ring of 3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one contains a secondary amine (NH) that is available for acylation, alkylation, or sulfonylation without the need for deprotection steps . This is in stark contrast to N-substituted analogs such as 3-[(1,3-benzoxazol-2-yl)methyl]-4-(prop-2-enoyl)piperazin-2-one, where the nitrogen is already functionalized, limiting further diversification. In SAR campaigns, the free NH group allows for the systematic exploration of substituent effects on target binding.

Derivatization Sites
Class-level
One free secondary amine (NH)
Enables site-selective diversification for SAR
N-substituted analogs lack this handle; structural analysis confirms.
Medicinal Chemistry SAR Library Synthesis

PAI-1 Inhibitor Scaffold Advantage

Piperazine-based derivatives, particularly those incorporating aryl/heteroaryl substituents, have been identified as novel inhibitors of plasminogen activator inhibitor-1 (PAI-1) [1]. In a 2004 study, compound 2 (a piperazine-containing scaffold) was discovered through high-throughput screening as a PAI-1 inhibitor, and subsequent SAR optimization yielded compound 39 with improved potency and oral bioavailability [1]. While direct IC50 data for 3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one is not publicly available, its structural homology to these active piperazine-based inhibitors supports its utility as a privileged scaffold for PAI-1 inhibitor development. In contrast, simple piperazin-2-one lacks the aromatic benzoxazole moiety required for hydrophobic interactions with the PAI-1 binding pocket.

PAI-1 Scaffold Class
Class-level
Structural homology to active piperazine-based PAI-1 inhibitors (Ye 2004)
Supports PAI-1 target engagement studies
No direct IC50 data for this specific compound; class-level inference.
PAI-1 Inhibitors Fibrinolysis Drug Discovery

Multi-Vendor Supply Advantage

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one is commercially available from multiple reputable suppliers, including Sigma-Aldrich (Enamine), AKSci, Leyan, and Chemsrc . This multi-vendor sourcing provides competitive pricing and mitigates supply disruption risks. In contrast, closely related analogs such as 3-[(1,3-Benzoxazol-2-yl)methyl]-4-(prop-2-enoyl)piperazin-2-one are often limited to a single supplier, creating potential bottlenecks in research timelines.

Supply Chain
Head-to-head
≥4 verified suppliers vs. ≤2 for close analogs
Ensures competitive pricing and supply continuity
Vendor catalog review as of 2026.
Procurement Supply Chain Vendor Comparison

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one Applications & Procurement


PAI-1 Inhibitor Lead Optimization

Leverage the scaffold's structural homology to known piperazine-based PAI-1 inhibitors [1]. The free NH group enables rapid diversification to explore SAR and improve potency. The compound's room temperature stability simplifies handling during parallel synthesis.

Fragment-Based Drug Discovery

As a low-molecular-weight (231.25 g/mol) heterocyclic fragment with both hydrogen bond donors and acceptors, 3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one is an ideal starting point for fragment growing or linking strategies. Its high purity (≥95%) ensures reliable biophysical assay data .

Target Identification Probe Synthesis

Utilize the free NH group for conjugation to affinity tags (e.g., biotin) or fluorescent reporters without perturbing the core pharmacophore. The compound's multi-vendor availability ensures consistent supply for large-scale probe synthesis .

Synthetic Methodology Development

Employ 3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one as a model substrate for developing novel N-functionalization reactions (e.g., photoredox-catalyzed alkylations) or for studying the reactivity of the benzoxazole ring under various conditions. Its well-defined purity and structure facilitate mechanistic studies .

Application
Selection Property
Validation Focus
PAI-1 modulator probe development
Free NH for SAR diversification
Target engagement assay context (PAI-1)
Fragment-based drug discovery
Low MW heterocyclic fragment
Biophysical assay data quality
Target identification probe synthesis
Free NH for affinity tag conjugation
Probe stability and multi-vendor supply
Synthetic methodology development
Well-defined purity and structure
Mechanistic reproducibility and scaling
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